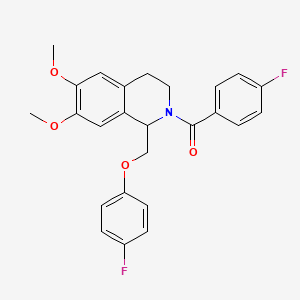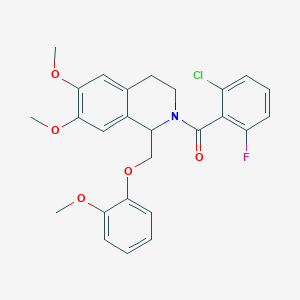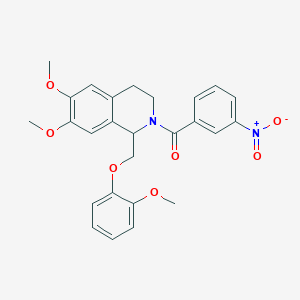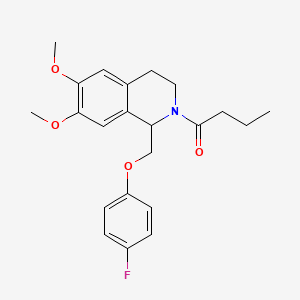
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone is a complex organic molecule that features a combination of fluorinated phenyl groups, methoxy groups, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Attachment of Fluorophenyl Groups: The fluorophenyl groups can be attached through nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the isoquinoline core.
Final Coupling: The final step involves coupling the fluorophenyl groups with the isoquinoline core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of fluorinated phenyl groups on biological activity. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups can enhance binding affinity through hydrophobic interactions, while the methoxy groups can participate in hydrogen bonding. The isoquinoline core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methanone
- (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methanone
- (1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone lies in the presence of fluorinated phenyl groups, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for drug development.
Properties
Molecular Formula |
C25H23F2NO4 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C25H23F2NO4/c1-30-23-13-17-11-12-28(25(29)16-3-5-18(26)6-4-16)22(21(17)14-24(23)31-2)15-32-20-9-7-19(27)8-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3 |
InChI Key |
GRZHUMBAUIDAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide](/img/structure/B11223491.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11223498.png)
![1-(2,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223512.png)
![7-(4-bromophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223525.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11223527.png)
![N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223529.png)
![N-(2,4-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223532.png)
![2'-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223539.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide](/img/structure/B11223540.png)
![N-(4-methylphenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223542.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11223551.png)
